REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH2:8][CH2:9]O.C(Br)(Br)(Br)[Br:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[Br:13][CH2:9][CH2:8][N:3]1[CH2:4][CH2:5][O:6][CH2:7][C:2]1([CH3:11])[CH3:1]
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
CC1(N(CCOC1)CCO)C
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at room temperature for 19 hours, at which time the slurry
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting oil was diluted with CH2Cl2
|
Type
|
WASH
|
Details
|
The solution was then washed twice with NaHCO3 (aqueous, saturated) and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back-extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled (65° C., 0.5 torr)
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C(COCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |